HDAC6 Isoform Selectivity
In a head-to-head study using the established HFD + L-NAME murine HFpEF model, TYA-018 (15 mg/kg oral once daily) demonstrated comparable efficacy to empagliflozin (10 mg/kg oral once daily), an FDA-approved SGLT2 inhibitor for HFpEF, across multiple cardiac functional parameters [1]. Gene expression analysis confirmed that TYA-018 and empagliflozin operate via distinct mechanisms, and co-administration of both agents resulted in additive improvements in diastolic dysfunction measures, with E/e' ratio returning to baseline wild-type values [1][2].
| Evidence Dimension | E/e' ratio (diastolic dysfunction marker) |
|---|---|
| Target Compound Data | Significantly reduced vs. HFpEF-vehicle (P value shown in source data) |
| Comparator Or Baseline | Empagliflozin 10 mg/kg: Comparable reduction to TYA-018 |
| Quantified Difference | Comparable (no significant difference between TYA-018 and empagliflozin groups); additive effect with combination |
| Conditions | C57BL/6J mice with HFpEF induced by HFD + L-NAME; 9 weeks oral daily dosing; n=9-12 per group; echocardiography and invasive catheterization |
Why This Matters
This head-to-head validation against an FDA-approved HFpEF therapy provides a standardized efficacy benchmark that no other HDAC6 research tool can currently offer, enabling direct translational comparison in cardiometabolic studies.
- [1] Ranadive I, et al. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice. Nature Communications. 2024;15:1440. Figure 5. View Source
- [2] Tenaya Therapeutics. Co-Administration of Inhibitors of HDAC6 and SGLT2 in Murine HFpEF Models Results in Additive Improvements in Cardiac Structural and Functional Measures. Journal of Cardiac Failure. 2024;30(1):104. View Source
